molecular formula C16H26NO3P B14534927 Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate CAS No. 62269-73-2

Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate

Cat. No.: B14534927
CAS No.: 62269-73-2
M. Wt: 311.36 g/mol
InChI Key: WYXIZLJUNAAQCS-UHFFFAOYSA-N
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Description

Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate is a chemical compound with a complex structure that includes a phosphonate group, a cyclohexyl ring, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate typically involves the reaction of a phosphonic acid derivative with a suitable cyclohexylamine derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diprop-2-en-1-yl [1-(diethylamino)cyclohexyl]phosphonate: A similar compound with an alkene group instead of an alkyne group.

    Phosphonic acid, [1-(diethylamino)cyclohexyl]-, di-2-propenyl ester: Another related compound with a different ester group.

Uniqueness

Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the alkyne group, in particular, allows for unique reactions and applications that are not possible with similar compounds containing alkene or alkane groups.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62269-73-2

Molecular Formula

C16H26NO3P

Molecular Weight

311.36 g/mol

IUPAC Name

1-bis(prop-2-ynoxy)phosphoryl-N,N-diethylcyclohexan-1-amine

InChI

InChI=1S/C16H26NO3P/c1-5-14-19-21(18,20-15-6-2)16(17(7-3)8-4)12-10-9-11-13-16/h1-2H,7-15H2,3-4H3

InChI Key

WYXIZLJUNAAQCS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(CCCCC1)P(=O)(OCC#C)OCC#C

Origin of Product

United States

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